molecular formula C10H12O3 B1582647 Methyl 4-methoxyphenylacetate CAS No. 23786-14-3

Methyl 4-methoxyphenylacetate

Cat. No.: B1582647
CAS No.: 23786-14-3
M. Wt: 180.2 g/mol
InChI Key: ZQYLDVNTWDEAJI-UHFFFAOYSA-N
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Description

Methyl 4-methoxyphenylacetate: is an organic compound with the molecular formula C10H12O3 . It is a methyl ester of 4-methoxyphenylacetic acid and is known for its pleasant floral odor. This compound is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxyphenylacetate can be synthesized through the esterification of 4-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. One common method involves using dimethyl carbonate and mesoporous sulfated zirconia as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification process mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxyphenylacetic acid.

    Reduction: Reduction reactions can convert it back to 4-methoxyphenylacetone.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 4-methoxyphenylacetic acid.

    Reduction: 4-methoxyphenylacetone.

    Substitution: Various substituted phenylacetates depending on the substituent used.

Scientific Research Applications

Methyl 4-methoxyphenylacetate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methoxyphenylacetate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved include ester hydrolysis and subsequent oxidation or reduction reactions .

Comparison with Similar Compounds

  • Methyl phenylacetate
  • Methyl 4-hydroxyphenylacetate
  • Ethyl 4-methoxyphenylacetate

Comparison: Methyl 4-methoxyphenylacetate is unique due to its methoxy group at the para position, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, methyl phenylacetate lacks the methoxy group, making it less reactive in certain substitution reactions. Methyl 4-hydroxyphenylacetate, on the other hand, has a hydroxyl group, which significantly alters its chemical behavior and applications .

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLDVNTWDEAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178473
Record name Methyl 4-methoxyphenylacetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23786-14-3
Record name Methyl 4-methoxybenzeneacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name METHYL 4-METHOXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A solution of methyl 4-hydroxyphenylacetate (25.0 g, 0.147 mol) in tetrahydrofuran (50 ml) was added dropwise to a stirred suspension of sodium hydride (4.45 g of an 80% dispersion in oil, 0.147 mol) in tetrahydrofuran (150 ml) and the mixture was stirred for 90 minutes. A solution of methyl iodide (20.9 g, 0.47 mol) in tetrahydrofuran (50 ml) was added dropwise and the mixture was stirred overnight at room temperature. The solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was purified by chromatography on silica gel, eluting with ethyl acetate:hexane 1:9, to give methyl 4-methoxyphenylacetate (22.0 g) as a colourless oil.
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25 g
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150 mL
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50 mL
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Synthesis routes and methods II

Procedure details

In the manner described in Example 1, 50 g of p-methoxybenzyl chloride was reacted with CO together with 115 g of a 24 wt-% solution of sodium methylate in methanol, 12 g CoCl2. 6 H2O , 6 g manganese and 1 g Na2S2O4. After distillation of the reaction mixture the following compounds could be identified by gas chromatography:p-methoxybenzyl chloride 10.00%p-methoxymethylbenzylether 69.50%-p-methoxyphenylaceticacid methyl ester 8.66%p-methoxyphenylaceticacid 5.54%
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50 g
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sodium methylate
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CoCl2
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12 g
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6 g
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Synthesis routes and methods III

Procedure details

A solution of 25.3 g (152 ml) of (4-methoxyphenyl)acetic acid in dry methanol (250 ml) was mixed with 2 ml of conc. sulfuric acid and heated under reflux for 16 h. The cooled reaction solution was concentrated in vacuo, added to ice-water and extracted four times with 70 ml of ethyl acetate each time. The combined organic extracts were washed with saturated NaCl solution and dried over magnesium sulfate, and the solvent was removed in vacuo.
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152 mL
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2 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

4-Benzyloxy-3,5-dimethoxybenzaldehyde (13j) was prepared by the reaction of syringaldehyde with benzyl chloride in the presence of K2CO3 in boiling acetone. Similarly, reaction of t-butyldimethylsilyl chloride with syringaldehyde in DMF in the presence of N,N-diisopropylethylamine gave 4-(t-butyldimethylsilyl)-oxy-3,5-dimethoxybenzaldehyde (13k) (Scheme VII). Wittig reaction of phosphonium bromides 14a-b with benzaldehydes 13a-k in THF in the presence of sodium hydride followed by preparative thin-layer chromatographic separation of the crude products afforded the cis stilbenes 15a-k and trans stilbenex 16a-k (Scheme VIII). Reaction of compounds 15k and 16k with tetra-n-butylammonium fluoride and in situ acetylation of the phenols with acetic anhydride gave the acetoxy compounds 15l and 16l (Scheme IX). The cis and trans geometries of the stilbenes were assigned by the characteristic 1H NMR coupling constants of the olefinic protons. Catalytic hydrogenation of stilbenes 15 and 16 at about 40 psi in the presence of 10% palladium on charcoal gave the dihydrostilbenes 17a-e (Scheme XIII). The amino ethers 17f-g were prepared by the reaction of 1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane (18) with dialkylaminoethyl chlorides 19a-b in refluxing acetone in the presence of K2CO 3 (Scheme X). Compounds 17h and 17i were prepared by the alkylation of 3,4,5-trimethoxyphenyl-acetonitrile (20a) and 4-methoxyphenylacetonitrile (20b) with 4-methoxybenzyl bromide (21a) and 3,4,5-trimethoxybenzyl bromide (21b), respectively, using LDA as the base (Scheme XI). Similarly, alkylation of methyl 4-methoxyphenylacetate (20b) with 3,4,5-trimethoxybenzyl bromide 21b gave product 17j.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 4-methoxyphenylacetate in Gloeophyllum odoratum?

A1: Research indicates that this compound, alongside other aromatic compounds, contributes to the characteristic pleasant odor of Gloeophyllum odoratum []. These compounds are believed to originate from the lignin of the host tree, broken down and transformed by the fungus.

Q2: How was this compound identified in Gloeophyllum odoratum?

A2: The researchers employed a combination of advanced analytical techniques to isolate and characterize this compound from the hot water extract of Gloeophyllum odoratum fruiting bodies. These techniques included gas chromatography, mass spectrometry, and NMR spectroscopy [].

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